molecular formula C13H12F3NO B2403865 N-[1-[4-(Trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide CAS No. 2196447-19-3

N-[1-[4-(Trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide

Cat. No.: B2403865
CAS No.: 2196447-19-3
M. Wt: 255.24
InChI Key: DSTCOFQTYVGADQ-UHFFFAOYSA-N
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Description

N-[1-[4-(Trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[4-(Trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide typically involves the following steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Coupling with the Prop-2-enamide Moiety: The final step involves coupling the cyclopropyl intermediate with the prop-2-enamide moiety under suitable conditions, such as using a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[1-[4-(Trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-[4-(Trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-[4-(Trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The cyclopropyl group may contribute to the compound’s rigidity and specificity in binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(Trifluoromethyl)phenyl]prop-2-enamide: Similar structure but lacks the cyclopropyl group.

    N-(1,3-Dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide: Contains a trifluoromethyl group but has a more complex structure.

Uniqueness

N-[1-[4-(Trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide is unique due to the combination of its trifluoromethyl and cyclopropyl groups, which confer distinct chemical and physical properties. This combination enhances its potential for specific applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-[4-(trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO/c1-2-11(18)17-12(7-8-12)9-3-5-10(6-4-9)13(14,15)16/h2-6H,1,7-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTCOFQTYVGADQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(CC1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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